molecular formula C20H26N4O4S B2844152 (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 2034609-97-5

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2844152
CAS No.: 2034609-97-5
M. Wt: 418.51
InChI Key: CDIVKTMAQPMGLA-UHFFFAOYSA-N
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Description

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

  • Synthesis and Antiproliferative Activity : A novel heterocycle compound was synthesized and evaluated for its antiproliferative activity. Its structure was characterized using various spectroscopic methods, and its molecular structure was confirmed by X-ray diffraction studies. This study emphasizes the potential application of similar compounds in the development of antiproliferative agents (S. Benaka Prasad et al., 2018).

Enzyme Inhibitory Activities

  • Enzyme Inhibitory Activity : Thiophene-based heterocyclic compounds were designed and evaluated for their inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Molecular docking studies revealed significant interactions at the enzyme active sites, suggesting the potential of such compounds in the development of enzyme inhibitors (A. Cetin et al., 2021).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Activities : New pyrazole and isoxazole derivatives were synthesized and characterized, demonstrating good antibacterial and antifungal activities against a range of pathogens. This suggests the potential application of structurally similar compounds in the development of new antimicrobial and antifungal agents (P. Sanjeeva et al., 2022).

Molecular Interaction Studies

  • Cannabinoid Receptor Antagonism : Studies on the molecular interaction of N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlighted its potent and selective antagonist properties, providing a basis for the design of receptor-targeted therapeutics (J. Shim et al., 2002).

Mechanism of Action

Target of Action

The primary targets of the compound, also known as “4-{4-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzenesulfonyl}morpholine”, are yet to be definitively identified. Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in signal transduction, it could potentially alter cellular signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, it could potentially alleviate disease symptoms .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as pH can influence the ionization state of the compound and its targets .

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-22-10-8-19(21-22)17-3-2-9-23(15-17)20(25)16-4-6-18(7-5-16)29(26,27)24-11-13-28-14-12-24/h4-8,10,17H,2-3,9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIVKTMAQPMGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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